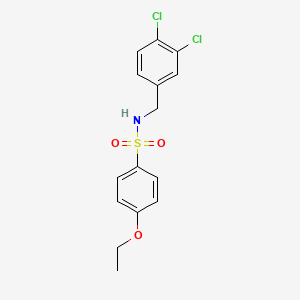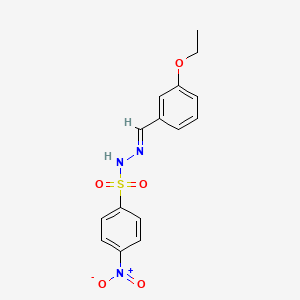![molecular formula C19H20BrClN2O B4281980 2-(4-bromophenyl)-N'-[1-(4-chlorophenyl)pentylidene]acetohydrazide](/img/structure/B4281980.png)
2-(4-bromophenyl)-N'-[1-(4-chlorophenyl)pentylidene]acetohydrazide
Vue d'ensemble
Description
2-(4-bromophenyl)-N'-[1-(4-chlorophenyl)pentylidene]acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BCPA, and it is a hydrazide derivative of acetophenone. BCPA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of BCPA is not fully understood. However, studies have shown that BCPA inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BCPA has also been shown to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, BCPA has been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
BCPA has been shown to have different biochemical and physiological effects depending on the concentration and duration of exposure. Studies have shown that BCPA inhibits the activity of different enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. BCPA has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells. In addition, BCPA has been shown to have a mild cytotoxic effect on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
BCPA has several advantages for lab experiments, including its low cost, easy synthesis, and high stability. BCPA is also easy to handle and store. However, BCPA has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the research on BCPA. One direction is to study the potential use of BCPA as a therapeutic agent for different diseases, including cancer and Alzheimer's disease. Another direction is to study the potential use of BCPA as a herbicide for weed control. In addition, future research can focus on the synthesis of BCPA derivatives with improved pharmacological properties. Finally, the potential use of BCPA in the synthesis of metal nanoparticles can be further explored.
Conclusion:
In conclusion, BCPA is a chemical compound that has potential applications in different fields. BCPA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. BCPA has several advantages for lab experiments, but it also has some limitations. Future research can focus on the potential use of BCPA as a therapeutic agent, herbicide, and in the synthesis of metal nanoparticles.
Applications De Recherche Scientifique
BCPA has been studied for its potential applications in different fields, including medicine, agriculture, and material science. In medicine, BCPA has been shown to have antitumor, anti-inflammatory, and antifungal activities. BCPA has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, BCPA has been shown to have herbicidal activity against different weed species. In material science, BCPA has been studied for its potential use in the synthesis of metal nanoparticles.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(4-chlorophenyl)pentylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O/c1-2-3-4-18(15-7-11-17(21)12-8-15)22-23-19(24)13-14-5-9-16(20)10-6-14/h5-12H,2-4,13H2,1H3,(H,23,24)/b22-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALNSDOHBYLMH-RELWKKBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNC(=O)CC1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\NC(=O)CC1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4281900.png)

![N-[3-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4281903.png)
![N-[1-(4-isopropylphenyl)ethyl]benzenesulfonamide](/img/structure/B4281916.png)


![ethyl 2-{[(2-imino-6-nitro-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4281946.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4281956.png)


![N'-[1-(3-chlorophenyl)propylidene]-2-(2,4-dichlorophenyl)-4-quinolinecarbohydrazide](/img/structure/B4281967.png)
![2,2-dichloro-N'-[1-(4-chlorophenyl)pentylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4281979.png)
![2-(4-bromophenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B4281988.png)
![1-(butylsulfonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4281997.png)